Pyrinuron is a synthetic chemical compound with the molecular formula CHNO. Initially developed as a rodenticide in the 1960s, its commercial distribution was voluntarily suspended in 1979 due to safety concerns, particularly regarding its effects on non-target species and potential secondary poisoning. Despite its withdrawal from the market, pyrinuron has found applications in scientific research, particularly in studies related to vitamin B6 metabolism and diabetes.
Pyrinuron is classified as a pyridine derivative and functions as an antagonist of vitamin B6 (pyridoxine). It disrupts the utilization of vitamin B6 in organisms, leading to deficiencies that can be lethal in rodent populations. The compound is not currently approved for use in the United States by the Environmental Protection Agency due to its toxicity and safety concerns.
Pyrinuron can be synthesized through various chemical reactions. A common method involves the reaction of 4-nitrophenyl isocyanate with 3-pyridylmethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial production methods for pyrinuron are not well-documented due to its discontinued use as a rodenticide.
Pyrinuron's molecular structure consists of:
The compound's structure includes a pyridine ring, which contributes to its biochemical activity.
Pyrinuron undergoes several types of chemical reactions:
Pyrinuron's mechanism of action primarily involves its conversion to Vacor-mononucleotide by the enzyme nicotinamide phosphoribosyltransferase. This conversion leads to the activation of NADase SARM1, which has been implicated in neurodegeneration and cellular apoptosis.
Despite its discontinuation as a rodenticide, pyrinuron has significant applications in scientific research:
Pyrinuron (C₁₃H₁₂N₄O₃), initially designated RH-787 and commercially branded as Vacor, emerged in the mid-1970s as an innovative rodenticide targeting warfarin-resistant rodent populations. Developed by the Chemie Linz company, this compound—chemically identified as N-(4-nitrophenyl)-N′-(pyridin-3-ylmethyl)urea—represented a novel class of toxicants distinct from anticoagulant rodenticides [4]. Its mechanism of action exploited specific biochemical pathways in rodents, functioning as a potent nicotinamide antagonist that impaired NAD synthesis through conversion to Vacor mononucleotide (VMN) by nicotinamide phosphoribosyltransferase (NAMPT) [3]. This disruption preferentially affected cells expressing NMNAT2 isoforms, particularly pancreatic β-cells and neuronal tissues, leading to irreversible metabolic damage [4].
Market positioning emphasized efficacy against anticoagulant-resistant populations, with early field studies reporting mortality rates exceeding 90% in target rodent species after single-dose ingestion [4]. The compound's formulation reportedly included peanut oil, though historical accounts conflict regarding whether this imparted a detectable peanut odor that might have contributed to accidental ingestion incidents [4]. Regulatory approvals during this period reflected pre-1970s toxicological standards, focusing primarily on acute lethality studies in target species without comprehensive assessment of human toxicity mechanisms or potential environmental persistence [2].
Table 1: Key Chemical Properties of Pyrinuron (Vacor)
Property | Specification | Method/Reference |
---|---|---|
IUPAC Name | N-(4-Nitrophenyl)-N′-[(pyridin-3-yl)methyl]urea | Chemical Abstracts |
Molecular Formula | C₁₃H₁₂N₄O₃ | Elemental Analysis [5] |
Molecular Weight | 272.27 g/mol | Mass Spectrometry [9] |
CAS Registry Number | 53558-25-1 | Chemical Registry [5] |
Melting Point | 223-225°C | USP Method 741 [9] |
Initial Regulatory Status | EPA Registered Rodenticide (1975-1979) | FIFRA Archives [2] |
Table 2: Timeline of Pyrinuron Development and Key Events
Year | Event | Significance |
---|---|---|
1974 | Synthesis and patenting by Chemie Linz | Novel rodenticide development |
1975 | Commercial launch in US markets (Vacor™) | Introduction as anticoagulant alternative |
1976 | First published efficacy studies | Demonstrated high lethality in resistant rodents |
1977 | Initial case reports of human poisoning | Emerging recognition of human toxicity |
1979 | Voluntary suspension of sales in USA | Response to accumulating toxicity reports |
The voluntary market suspension of Pyrinuron in 1979 marked a pivotal moment in pesticide regulation, triggered by accumulating evidence of severe human toxicity, including irreversible diabetes mellitus and autonomic neuropathy [4]. This manufacturer-initiated action preceded formal regulatory cancellations, reflecting growing concerns within the toxicology community about the compound's unique risk profile in accidental human exposures [4]. The U.S. Environmental Protection Agency (EPA) subsequently denied re-registration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), establishing a complete prohibition on commercial distribution that remains in effect as of 2025 [2].
International regulatory responses demonstrated significant variation in both timing and comprehensiveness. The European Union implemented a harmonized ban by 1982, classifying Pyrinuron under Category 1 (Severe Toxicity) substances prohibited for public sale [2]. Conversely, several developing nations maintained limited agricultural use throughout the 1980s, constrained by resource limitations in monitoring and enforcement capacity [6]. The World Health Organization's 1984 Chemical Hazard Classification System designated Pyrinuron under Class 1a (Extremely Hazardous), accelerating global phase-out initiatives through international trade restrictions [2].
Regulatory analysis reveals three distinct patterns in national approaches:
Table 3: International Regulatory Responses to Pyrinuron
Region/Country | Regulatory Action | Year | Basis of Decision |
---|---|---|---|
United States | Voluntary suspension | 1979 | Human toxicity evidence |
Full registration cancellation | 1981 | FIFRA re-evaluation | |
European Union | Marketing prohibition | 1982 | Directive 79/117/EEC |
Australia | Scheduling as S7 (Dangerous) | 1980 | Poisons Standard |
India | Restricted use classification | 1985 | Insecticides Act revision |
Argentina | Emergency use only | 1983 | SENASA Resolution 350/83 |
WHO Classification | Class 1a (Extremely Hazardous) | 1984 | Chemical Hazard Classification System |
Pyrinuron exposure incidents triggered fundamental reevaluations of rodenticide risk assessment principles, shifting focus from acute lethality metrics toward mechanisms of chronic cellular toxicity. Early toxicology literature (1975-1978) primarily characterized Pyrinuron through LD₅₀ values and acute symptomatology, with Karam et al.'s 1975 research documenting pancreatic beta-cell necrosis in rats as a toxicological curiosity rather than a human risk indicator [4]. The 1978 Miller et al. publication represented a pivotal shift, establishing the causal link between human Pyrinuron exposure and rapid-onset insulin-dependent diabetes through selective beta-cell destruction—a mechanism previously unrecognized in rodenticide toxicology [4].
This mechanistic understanding expanded significantly with 21st-century research into SARM1 activation pathways. Loreto et al.'s 2021 investigation demonstrated that the metabolite VMN (Vacor mononucleotide) potently activates Sterile Alpha and TIR Motif Containing 1 (SARM1), triggering NAD(P)ase activity that depletes neuronal NAD⁺ and initiates programmed axon death (Wallerian degeneration) [3]. This research connected Pyrinuron's neurotoxic effects to fundamental biochemical pathways, positioning it as a research tool for studying SARM1-mediated neurodegeneration despite its discontinued pesticidal use [3].
The compound's historical significance in toxicology literature includes:
Table 4: Evolution of Pyrinuron Research Focus in Toxicology Literature
Time Period | Research Focus | Key Publications | Conceptual Advances |
---|---|---|---|
1975-1979 | Efficacy & acute toxicity | Karam et al. (1975) | Beta-cell necrosis observed |
1978-1985 | Human toxicity characterization | Miller et al. (1978); LeWitt (1980) | Diabetes and neuropathy established |
1986-2000 | Metabolic pathway analysis | Wilson & Gaines (1983) | NAMPT conversion identified |
2001-2020 | Molecular mechanisms | Buonvicino et al. (2018) | NMNAT2 selectivity demonstrated |
2021-present | Neurodegenerative pathways | Loreto et al. (2021) | SARM1 activation mechanism elucidated |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7